![molecular formula C10H14N2S B1311295 4-Thiomorpholinoaniline CAS No. 22589-35-1](/img/structure/B1311295.png)
4-Thiomorpholinoaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Thiomorpholinoaniline involves a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . The resulting compound, 4-(4-nitrophenyl)thiomorpholine, is then reduced to form this compound . This compound is a useful building block in medicinal chemistry .Molecular Structure Analysis
The crystal and molecular structures of the precursor compound, 4-(4-nitrophenyl)thiomorpholine, have been characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .Chemical Reactions Analysis
The chemical reactions involving this compound primarily include its formation from the reduction of the nitro group in 4-(4-nitrophenyl)thiomorpholine . This compound can then be used as a building block in amide-coupling reactions .Scientific Research Applications
Antimicrobial Activity
Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives, including 4-thiomorpholinoaniline, to explore their antimicrobial properties. These compounds were developed through nucleophilic substitution reactions and tested for antimicrobial activity, indicating potential applications in developing new antimicrobials with optimized biological effects and decreased microbial resistance. The study's findings contribute to the understanding of how structural modifications in thiomorpholine derivatives can impact their antimicrobial efficacy (D. Kardile & N. Kalyane, 2010).
DPP-IV Inhibition
In a study by Han et al. (2012), this compound was part of a series of thiomorpholine-bearing compounds designed as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, synthesized from natural and non-natural L-amino acids, demonstrated DPP-IV inhibition in vitro. Compounds with significant inhibitory activity were further evaluated in a mouse oral glucose tolerance test, showing the potential of thiomorpholine derivatives in managing conditions like diabetes through DPP-IV inhibition (Bei Han et al., 2012).
Medicinal Chemistry Building Blocks
Walker and Rogier (2013) highlighted the importance of thiomorpholine and its derivatives, including this compound, as valuable building blocks in medicinal chemistry. The research introduced novel bridged bicyclic thiomorpholines, synthesizing these structures from inexpensive starting materials through straightforward chemistry. These novel building blocks have potential applications in developing therapeutics, showcasing the versatility of thiomorpholine derivatives in medicinal chemistry (Daniel P. Walker & D. J. Rogier, 2013).
Catalytic Applications
A study by Ilgin, Ozay, and Ozay (2019) described the synthesis of a hydrogel containing a thioether group from N-metacrylamido thiomorpholine, which was used as a selective support material for preparing gold nanoparticles. This composite material demonstrated high catalytic activity for the reduction of 4-nitrophenol, indicating the potential of this compound derivatives in catalysis and materials science for environmental and industrial applications (P. Ilgin, O. Ozay, & H. Ozay, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
4-Thiomorpholinoaniline is a derivative of 4-(4-nitrophenyl)thiomorpholine . It is primarily used as a building block in medicinal chemistry . .
Mode of Action
It is known that the thiomorpholine group in the compound serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation . This suggests that the compound may interact with its targets in a lipophilic manner, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Biochemical Pathways
Given its use as a building block in medicinal chemistry, it is likely involved in various biochemical reactions depending on the specific context of its use .
Pharmacokinetics
The presence of the sulfur atom in the thiomorpholine group, which increases the lipophilicity of the compound, may enhance its bioavailability .
properties
IUPAC Name |
4-thiomorpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXQMUUSQGCLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444686 | |
Record name | 4-Thiomorpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22589-35-1 | |
Record name | 4-Thiomorpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the crystal structure of 4-(4-nitrophenyl)thiomorpholine relevant, even though 4-thiomorpholinoaniline is the actual compound of interest in medicinal chemistry?
A1: Understanding the crystal structure of precursors like 4-(4-nitrophenyl)thiomorpholine provides valuable insights into the potential reactivity and structural features of the final compound, this compound []. For example, the study found that 4-(4-nitrophenyl)thiomorpholine adopts a specific conformation in its crystal structure, influenced by weak hydrogen bonding and aromatic stacking interactions []. This information can help predict how this compound might interact with other molecules, including potential drug targets.
Q2: How does the structure of 4-(4-nitrophenyl)thiomorpholine in the solid state differ from its morpholine analog?
A2: The research highlights a significant difference between the solid-state structures of 4-(4-nitrophenyl)thiomorpholine and its morpholine counterpart. The presence of the sulfur atom in the thiomorpholine ring leads to the formation of centrosymmetric dimers through C–H···O weak hydrogen bonds, involving methylene groups adjacent to the sulfur and face-to-face aromatic stacking []. This type of interaction is absent in the morpholine analog, demonstrating how subtle changes in structure can significantly impact intermolecular interactions and solid-state packing.
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